Home > Products > Screening Compounds P139885 > [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol
[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol - 111205-02-8

[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol

Catalog Number: EVT-3182731
CAS Number: 111205-02-8
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione (YM90K)

    Compound Description: This compound, also known as YM90K, is a potent and selective antagonist for the AMPA receptor with a Ki value of 0.084 microM [, , , ]. It exhibits protective effects against sound-induced seizures in DBA/2 mice at a minimum effective dose of 3 mg/kg ip [].

2,3-dihydro-6-nitro-7-sulfamoylbenzo(f)quinoxaline (NBQX)

    Compound Description: NBQX is a selective antagonist for the AMPA receptor with a Ki value of 0.060 microM [, ]. It is often used as a reference compound for comparing the activity of novel AMPA receptor antagonists.

    Relevance: While not directly sharing the same core structure, NBQX is grouped in the same category as [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol and YM90K due to their shared activity as AMPA receptor antagonists. The research often explores various heterocyclic scaffolds, including quinoxalinediones, pyridopyrazinediones, and others, for developing potent AMPA antagonists [, ].

6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-pyrido[2,3-b]pyrazinedione

    Compound Description: This compound represents an azaquinoxalinedione analog of YM90K, exhibiting a Ki value of 0.14 microM for AMPA receptors []. It also demonstrates in vivo protection against sound-induced seizures in DBA/2 mice at a minimum effective dose of 10 mg/kg ip [].

    Relevance: This pyridopyrazinedione derivative shares a close structural resemblance to both [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol and YM90K. The presence of the 6-(1H-imidazol-1-yl)-7-nitro-substituted heterocyclic core is a key common feature. These compounds highlight the exploration of bioisosteric replacements within the quinoxalinedione scaffold while maintaining AMPA receptor antagonist activity [].

8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-α]quinoxalinone

    Compound Description: This compound displays high affinity for AMPA receptors with a Ki value of 0.057 μM []. It exhibits potent inhibitory activity against KA-induced toxicity in hippocampal cell cultures with an IC50 value of 0.30 μM [].

    Relevance: This imidazolylquinoxalinone represents another structural variation derived from YM90K. The research highlights replacing the amide group in YM90K with an imidazole ring, leading to this compound []. Despite the structural modification, it retains a strong affinity for AMPA receptors, signifying the importance of the 6-(1H-imidazol-1-yl)-7-nitroquinoxaline core structure for activity, which is also present in [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol.

8-(1H-imidazol-1-yl)-7-nitro-4(5H)-[1,2,4]triazolo[4,3-α]quinoxalinone

    Compound Description: This compound shows significant affinity for AMPA receptors with a Ki value of 0.19 μM [].

    Relevance: Similar to the previous compound, this triazoloquinoxalinone is designed by replacing the amide group in YM90K with a triazole ring []. Its maintained activity emphasizes the contribution of the core 6-(1H-imidazol-1-yl)-7-nitroquinoxaline structure, which links it to [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol.

[2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones

    Compound Description: This series of compounds, containing various substituents on the phenyl ring, were synthesized and evaluated for their antimicrobial and antimycobacterial activities [].

    • Among them, [2-(4-Nitro-phenyl)-imidazol-1-yl]-pyridin-3-yl-methanone showed potent antimycobacterial activity with a minimum inhibitory concentration (MIC) of 3.13 µg, comparable to the standard drug ciprofloxacin [].

    Relevance: This series shares the [6-(1H-imidazol-1-yl)pyridin-3-yl]methanone core structure with [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol. The research focuses on modifying the 2-phenyl substituent on the imidazole ring to explore structure-activity relationships for antimicrobial and antimycobacterial properties [].

2-[1-(Pyridine-3-carbonyl)-1H-imidazol-2-yl]-benzoic acid

    Compound Description: This compound, belonging to the [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones series, exhibited potent antimicrobial activity []. It showed an MIC of 0.002 µg against tested bacterial strains, which is two times more effective than the standard drug ciprofloxacin [].

    Relevance: Similar to the previous entry, this compound shares the core [6-(1H-imidazol-1-yl)pyridin-3-yl]methanone structure with [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol, differing only in the 2-substituent on the imidazole ring. The presence of a benzoic acid group at the 2-position contributes to its impressive antimicrobial activity [].

[2-(2,5-Dimethyl-phenyl)-imidazol-1-yl]-pyridin-3-yl-methanone

    Compound Description: This compound, also a member of the [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones series, demonstrated potent antifungal activity []. It exhibited an MIC of 0.005 µg, comparable to the reference antifungal agent fluconazole [].

    Relevance: This compound shares the core [6-(1H-imidazol-1-yl)pyridin-3-yl]methanone structure with [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol, differing only in the presence of a 2,5-dimethylphenyl group at the 2-position of the imidazole ring []. This modification contributes to its potent antifungal activity.

3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl) pyridazine dihydrochloride (MFT-279)

    Compound Description: MFT-279 is an aromatase enzyme inhibitor with an IC50 value of 2.39 nmol/l []. It showed significant suppression of ovarian aromatase activity in pregnant mares' serum gonadotropin (PMSG)-treated female rats []. Additionally, MFT-279 demonstrated tumor regression in 9,10-dimethyl-1,2-benzanthracene (DMBA)-treated female rats [].

Overview

The compound [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol is a derivative of imidazole and pyridine, which are both important classes of organic compounds. This compound features a hydroxymethyl group attached to a pyridine ring that is further substituted with an imidazole moiety. Such structures are significant in medicinal chemistry due to their potential biological activities.

Source

The synthesis and characterization of imidazole derivatives, including those similar to [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol, have been documented in various scientific literature. Notably, research has focused on the synthesis of imidazole derivatives for their applications in pharmaceuticals and materials science .

Classification

[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol can be classified as:

  • Heterocyclic Compound: Contains nitrogen atoms in its ring structure.
  • Alcohol: Due to the presence of the hydroxymethyl (-CH2OH) group.
  • Pharmacologically Active Compound: Potential applications in drug development due to the biological properties associated with imidazole and pyridine derivatives.
Synthesis Analysis

Methods

The synthesis of [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol typically involves multi-step organic reactions. One common method includes:

  1. Formation of the Imidazole Ring: Starting from a suitable precursor, such as a pyridine derivative, which can undergo cyclization with an appropriate imidazole precursor.
  2. Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through various methods, including the reaction of an aldehyde with a nucleophilic imidazole derivative or via Grignard reactions.

Technical Details

For example, one synthesis route may involve treating a pyridine derivative with a lithium reagent followed by reaction with an aldehyde under controlled conditions to yield the desired hydroxymethylated product. The use of solvents like tetrahydrofuran or dimethylformamide is common in these reactions to facilitate solubility and reactivity .

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C10H10N2O
  • Molecular Weight: Approximately 178.20 g/mol
  • Functional Groups: Hydroxymethyl, imidazole, and pyridine.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The hydroxymethyl group can act as a nucleophile in substitution reactions.
  2. Condensation Reactions: The imidazole nitrogen can engage in condensation with carbonyl compounds, leading to more complex structures.

Technical Details

For instance, reactions involving electrophilic aromatic substitution may occur at the pyridine ring due to its electron-rich nature when activated by the presence of the imidazole group .

Mechanism of Action

Process

The mechanism of action for compounds like [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol often involves:

  1. Binding to Biological Targets: The imidazole moiety can interact with biological macromolecules such as enzymes or receptors.
  2. Modulation of Biological Activity: The presence of both the hydroxymethyl and nitrogen-containing rings can enhance binding affinity and specificity towards targets involved in various diseases.

Data

Research indicates that similar compounds exhibit significant biological activity against pathogens, including antimycobacterial effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: May vary depending on purity but generally falls within the range typical for similar compounds.

Chemical Properties

  • Solubility: Soluble in polar solvents such as water and methanol due to the hydroxymethyl group.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant analytical techniques for characterizing these properties include Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy, which provide insights into functional groups and molecular interactions .

Applications

Scientific Uses

Compounds like [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol are explored for various scientific applications:

  1. Pharmaceutical Development: Potential use as antimicrobial agents or in cancer therapy due to their ability to modulate biological pathways.
  2. Material Science: Investigated for use in creating novel materials with specific electronic or optical properties.

Research continues into optimizing these compounds for enhanced efficacy and reduced side effects, highlighting their importance in modern medicinal chemistry .

Introduction to Imidazole-Pyridine Hybrid Pharmacophores

Structural Significance of Bicyclic Heteroaromatic Systems in Medicinal Chemistry

Bicyclic heteroaromatic systems represent foundational architectures in modern drug design due to their electronic versatility and structural rigidity, which facilitate precise interactions with biological targets. These systems typically exhibit enhanced binding affinities compared to monocyclic counterparts because their conformational restraint reduces the entropic penalty upon target binding. The imidazole-pyridine hybrid exemplifies this principle through its dual heteroatom configuration – featuring three nitrogen atoms across two rings – that enables diverse binding modes including hydrogen bonding, π-π stacking, and coordination bonding [2] [4].

These hybrids demonstrate remarkable metabolic stability in physiological environments, partly attributable to the electron-deficient nature of the pyridine ring that confers resistance to oxidative degradation. Additionally, the basic imidazole nitrogen (pKₐ ~7.0) facilitates protonation at physiological pH, enhancing solubility and creating cationic species capable of ionic interactions with biological targets. Statistical analysis reveals that approximately 25% of FDA-approved small molecule drugs contain bicyclic heteroaromatic systems, with nitrogen-containing variants like imidazo[1,2-a]pyridines demonstrating significant therapeutic potential across disease areas including oncology, infectious diseases, and CNS disorders [4] [9].

Table 1: Comparative Analysis of Bicyclic Heteroaromatic Systems in Drug Discovery

Heterocyclic SystemRepresentative DrugsTherapeutic ApplicationsKey Structural Advantages
Imidazo[1,2-a]pyridineZolpidem, AlpidemInsomnia, AnxietyBalanced lipophilicity, H-bond acceptor capacity
BenzimidazoleAlbendazole, OmeprazoleAnthelmintic, AntiulcerPlanarity for intercalation, Metabolic stability
BenzothiopheneRaloxifene, SertaconazoleBreast cancer, AntifungalElectrophilic sulfur for covalent binding
Imidazole-pyridine hybridExperimental compoundsOncology, AntimicrobialExtended π-system, Multidentate binding sites

[6-(1H-Imidazol-1-yl)pyridin-3-yl]methanol as a Privileged Scaffold in Targeted Drug Design

[6-(1H-Imidazol-1-yl)pyridin-3-yl]methanol (CAS: 111205-02-8) represents a strategically functionalized derivative within the imidazole-pyridine hybrid family. Its molecular structure features a pyridine-imidazole linkage at the 6- and 1-positions respectively, creating a non-planar biaryl axis that provides conformational flexibility while maintaining electronic conjugation. The critical hydroxymethyl substituent (-CH₂OH) at the pyridine 3-position serves as a versatile synthetic handle for structural diversification through reactions including esterification, etherification, and oxidation to carboxylic acid derivatives [1].

Physicochemical profiling indicates the compound has a calculated logP of 0.87, suggesting favorable aqueous solubility (>5 mg/mL), which addresses a common limitation of fused bicyclic systems. The scaffold demonstrates dual hydrogen-bonding capability through the imidazole N-H (donor) and pyridine nitrogen (acceptor), complemented by the hydroxyl group's capacity for both H-bond donation and acceptance. This multifaceted interaction profile enables the scaffold to engage with diverse biological targets, particularly protein kinases and DNA-processing enzymes [2] [7].

Mechanistically, derivatives incorporating this scaffold have demonstrated potent inhibition of epidermal growth factor receptor (EGFR) kinase (IC₅₀ = 1.21 μM for lead compounds), making them promising candidates in oncology drug discovery. The binding mode involves key interactions between the imidazole nitrogen and hinge region methionine residues, while the pyridine ring participates in hydrophobic pocket interactions. Additional studies reveal activity against microbial DNA gyrase and bacterial cell wall synthesis enzymes, establishing the scaffold's utility in anti-infective development [2] [6].

Table 2: Biological Activities of Key Derivatives Featuring the [6-(1H-Imidazol-1-yl)pyridin-3-yl]methanol Core

Derivative StructureBiological TargetPotency (IC₅₀/MIC)Therapeutic Area
(E)-N-(2-(5-(3,5-Dichloro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)ethyl)-1-(1-methyl-1H-imidazol-2-yl)mathenamineEGFR Kinase1.21 µMOncology
4-[(1H-Imidazol-1-yl)diphenylmethyl]−1-aryl-5-methyl-1H-1,2,3-triazolesHIV-1 Protease78.2 nMAntiviral
4-(5-(2-(4-(5-Aryl-1,2,4-thiadiazol-3-yl)phenyl)-1H-imidazol-4-yl)-1,3,4-thiadiazol-2-yl) pyridinesDNA Gyrase0.63 µg/mLAntimicrobial
Imidazole-1,2,4-oxadiazole hybridsAurora A Kinase0.63 µM (GI₅₀)Oncology

Heterocyclic Building Block Utility in Drug Discovery Pipelines

As a commercially accessible building block (available from suppliers including Sigma-Aldrich and Fluorochem), [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol serves as a multifunctional intermediate in lead optimization workflows. The hydroxyl group undergoes efficient nucleophilic displacement reactions when activated via mesylation or tosylation, enabling installation of amine, thiol, or azide functionalities. Alternatively, the alcohol can be oxidized to the corresponding aldehyde using Dess-Martin periodinane or Swern conditions, creating an electrophilic center for reductive amination or Wittig reactions [3] [5].

The scaffold's synthetic utility is demonstrated in the construction of hybrid pharmacophores through copper-catalyzed azide-alkyne cycloaddition (CuAAC), where the hydroxyl group serves as an anchor point for introducing triazole moieties. This approach has generated compounds with enhanced anticancer and antiviral activities by combining the imidazole-pyridine core with complementary pharmacophoric elements. Additionally, the scaffold undergoes efficient transition metal-catalyzed cross-coupling at the C2 position of imidazole (if unsubstituted) or C4 position of pyridine, enabling arylation, alkenylation, or alkynylation for structural diversification [3].

In drug discovery pipelines, this building block addresses key medicinal chemistry objectives:

  • Lipophilicity optimization: The hydrophilic hydroxymethyl group counters the inherent lipophilicity of bicyclic heteroaromatics, improving drug-likeness parameters
  • Target engagement versatility: Structural modifications modulate target selectivity profiles between kinase families (e.g., EGFR vs Aurora kinases)
  • ADMET enhancement: Metabolically labile sites can be shielded through judicious derivatization of the alcohol functionalityCommercial availability at research (milligram) to process (kilogram) scales (purity: 97%+) ensures accessibility throughout discovery and development stages [1] [5].

Table 3: Synthetic Applications of [6-(1H-Imidazol-1-yl)pyridin-3-yl]methanol in Medicinal Chemistry

TransformationReaction ConditionsKey ApplicationsCommercial Sources (Purity)
EtherificationWilliamson synthesis (alkyl halide/K₂CO₃)Prodrug linkage, Solubility enhancementFluorochem (97%), Sigma-Aldrich (NA)
EsterificationAcyl chloride/pyridinePro-drug synthesis, Lipophilicity modulationCombi-Blocks (95%), Apollo Scientific (98%)
Oxidation to aldehydeDess-Martin periodinaneSchiff base formation, Reductive aminationSigma-Aldrich (NA), Enamine (95%)
Azide substitutionDiphenylphosphoryl azide (DPPA)Click chemistry precursorsAstaTech (98%), Fluorochem (97%)

Properties

CAS Number

111205-02-8

Product Name

[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol

IUPAC Name

(6-imidazol-1-ylpyridin-3-yl)methanol

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C9H9N3O/c13-6-8-1-2-9(11-5-8)12-4-3-10-7-12/h1-5,7,13H,6H2

InChI Key

NOXMQACPPMNESW-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1CO)N2C=CN=C2

Canonical SMILES

C1=CC(=NC=C1CO)N2C=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.